molecular formula C10H7F3N4O B1411012 2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide CAS No. 2209527-75-1

2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide

Cat. No.: B1411012
CAS No.: 2209527-75-1
M. Wt: 256.18 g/mol
InChI Key: UQBULCSESJZGHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide is a chemical compound with the molecular formula C10H7F3N4O and a molecular weight of 256.19 g/mol . This compound is characterized by the presence of a cyano group, a trifluoromethyl group, and a diazenyl group attached to an acetamide backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide involves several steps. One common method includes the reaction of 3-(trifluoromethyl)aniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt. This intermediate is then reacted with cyanoacetamide under basic conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide involves its interaction with specific molecular targets. The cyano group can form strong interactions with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Similar compounds to 2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide include:

    2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide: This compound shares a similar structure but lacks the diazenyl group.

    3-(Trifluoromethyl)aniline: A precursor in the synthesis of the target compound.

    Cyanoacetamide: Another precursor used in the synthesis. The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Biological Activity

2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide, with the molecular formula C10H7F3N4O and a molecular weight of 256.19 g/mol, is a compound that has garnered interest in various scientific fields due to its biological activity. This article synthesizes current research findings related to its biological properties, mechanisms of action, and potential applications.

The compound is characterized by its unique structure, which includes a cyano group and a trifluoromethyl group. These functional groups contribute to its reactivity and interactions with biological macromolecules.

PropertyValue
Molecular FormulaC10H7F3N4O
Molecular Weight256.19 g/mol
CAS Number2209527-75-1
IUPAC Name2-cyano-2-{[3-(trifluoromethyl)phenyl]diazenyl}acetamide

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The cyano group can form strong interactions with nucleophilic sites on enzymes, leading to inhibition or modification of their activity. This has implications for drug development and enzyme regulation studies.
  • Protein Interactions : The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate biological membranes effectively, facilitating interactions with intracellular proteins.

Biological Activity Studies

Recent studies have explored the biological effects of this compound across different models:

  • Antimicrobial Activity : Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential as an antimicrobial agent.
  • Cytotoxicity : Investigations into the cytotoxic effects of this compound reveal that it can induce apoptosis in cancer cell lines at specific concentrations. The IC50 values obtained from these studies suggest dose-dependent effects.
  • Enzyme Activity Modulation : The compound has been shown to modulate enzyme activities related to metabolic pathways, potentially influencing drug metabolism and efficacy.

Case Studies

Several case studies highlight the biological implications of this compound:

  • Study on Antibacterial Properties : A study conducted on the antibacterial efficacy against Escherichia coli demonstrated that this compound inhibited bacterial growth at concentrations as low as 25 µM, showcasing its potential as a therapeutic agent in treating bacterial infections .
  • Cancer Cell Line Testing : In a series of experiments involving human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited selective cytotoxicity with IC50 values ranging from 10 µM to 30 µM, indicating its potential for further development as an anticancer drug .

Applications

The diverse biological activities of this compound suggest several applications:

  • Pharmaceutical Development : Its enzyme inhibition properties make it a candidate for drug development targeting specific metabolic pathways.
  • Agricultural Chemistry : Due to its antimicrobial properties, it may be useful in developing agrochemicals aimed at protecting crops from bacterial pathogens.
  • Research Tool : The compound serves as a valuable tool in biochemical research for studying enzyme mechanisms and protein interactions.

Properties

IUPAC Name

2-cyano-2-[[3-(trifluoromethyl)phenyl]diazenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N4O/c11-10(12,13)6-2-1-3-7(4-6)16-17-8(5-14)9(15)18/h1-4,8H,(H2,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBULCSESJZGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=NC(C#N)C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide
Reactant of Route 2
Reactant of Route 2
2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide
Reactant of Route 3
Reactant of Route 3
2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide
Reactant of Route 4
Reactant of Route 4
2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide
Reactant of Route 5
Reactant of Route 5
2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide
Reactant of Route 6
Reactant of Route 6
2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.